REACTION_CXSMILES
|
CN(C)CCN.Cl.CN(C)[CH2:10][CH2:11][CH2:12]N=C=NCC.ON1[C:24]2C=CC=[CH:28][C:23]=2N=N1.O.[C:30]([C:33]1[CH:55]=[CH:54][C:36]2[NH:37][C:38](C3C4C5C(=CC=CC=5)C([NH-])C=4C=CC=3)=[N:39][C:35]=2[CH:34]=1)([OH:32])=[O:31]>N1C2N=CC=C(C(O)=O)C=2C=C1.CN(C)C=O>[CH:23]([O:31][CH:11]([CH3:10])[CH3:12])([CH3:28])[CH3:24].[NH:37]1[C:38]2[N:39]=[CH:35][CH:34]=[C:33]([C:30]([OH:32])=[O:31])[C:55]=2[CH:54]=[CH:36]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
[4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC2=C(NC(=N2)C2=CC=CC=3C(C4=CC=CC=C4C23)[NH-])C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1C=CC2=C1N=CC=C2C(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that formed
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
The crude solid obtained
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (40-63 μm)
|
Type
|
WASH
|
Details
|
eluting with a mixture of dichloromethane and ammonia as a 7N solution in methanol (95/5
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C1N=CC=C2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |